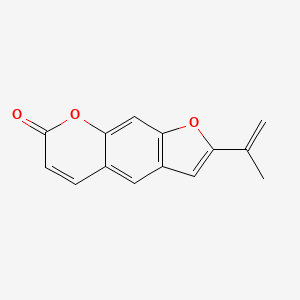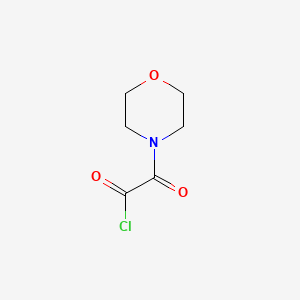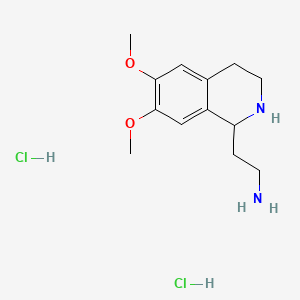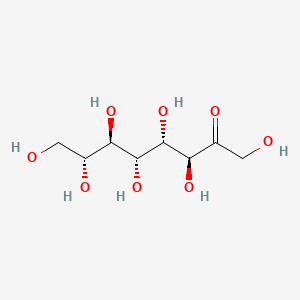
TELLURSÄURE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Telluric acid, also known as orthotelluric acid, is a chemical compound with the formula Te(OH)₆. It is a white crystalline solid composed of octahedral molecules that persist in aqueous solutions. Telluric acid is the highest oxidized form of tellurium, a chemical element in the chalcogen group, which also includes oxygen, sulfur, selenium, and polonium .
Wissenschaftliche Forschungsanwendungen
Telluric acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of tellurium-based compounds with semiconducting properties.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in cancer treatment due to its ability to induce oxidative stress in cancer cells.
Industry: Utilized in the production of oxidation catalysts and in certain types of organic synthesis
Wirkmechanismus
Target of Action
Telluric acid, or more accurately orthotelluric acid, is a chemical compound with the formula Te(OH)₆ . It is a weak acid which is dibasic, forming tellurate salts with strong bases and hydrogen tellurate salts with weaker bases or upon hydrolysis of tellurates in water . It is used as a tellurium-source in the synthesis of oxidation catalysts .
Mode of Action
Telluric acid interacts with its targets through its oxidizing properties . It can react with strong bases to form tellurates . It is a powerful oxidizing agent and can be dehydrated to make tellurium trioxide .
Biochemical Pathways
Telluric acid has been shown to influence several biochemical pathways. In particular, it has been found to affect the TLR4, Nrf2, and PI3K/Akt signaling pathways . These pathways play crucial roles in immune response, oxidative stress response, and cell survival respectively .
Pharmacokinetics
It is known that telluric acid is a white crystalline solid that is soluble in water . This suggests that it could be absorbed and distributed in the body through the bloodstream. Its metabolism and excretion are areas of ongoing research.
Result of Action
It has been shown to haveantioxidant and anti-inflammatory capabilities in experimental endotoxemia . It has also been used in research as a precursor for the synthesis of tellurium-based compounds with interesting properties .
Action Environment
The action of telluric acid can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the hydration status of the body . Additionally, as an oxidizing agent, it could potentially cause fires or explosions when combined with certain substances, so it should be handled with care .
Biochemische Analyse
Biochemical Properties
Telluric acid is known for its redox-modulating and anti-inflammatory activities . It is used as a source of tellurium in the synthesis of oxidation catalysts
Cellular Effects
Telluric acid has been shown to have renoprotective effects against lipopolysaccharide (LPS)-induced acute kidney injury (AKI) in mice . This effect might be partly attributed to the modulation of toll-like receptor 4 (TLR4), phosphoinositide 3-kinase (PI3K)/Akt, and nuclear factor-erythroid 2-related factor-2 (Nrf2) signaling pathways .
Molecular Mechanism
It is known that telluric acid is formed by the oxidation of tellurium or tellurium dioxide with a powerful oxidising agent such as hydrogen peroxide .
Temporal Effects in Laboratory Settings
It is known that the anhydrous acid is stable in air at 100 °C but above this it dehydrates to form polymetatelluric acid .
Dosage Effects in Animal Models
In animal models, telluric acid has been shown to have renoprotective effects against LPS-induced AKI
Metabolic Pathways
It is known that telluric acid is formed by the oxidation of tellurium or tellurium dioxide with a powerful oxidising agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Telluric acid is typically prepared by oxidizing tellurium or tellurium dioxide with strong oxidizing agents such as hydrogen peroxide, chromium trioxide, or sodium peroxide. The reaction can be summarized as follows: [ \text{TeO}_2 + \text{H}_2\text{O}_2 + 2 \text{H}_2\text{O} \rightarrow \text{Te(OH)}_6 ] Crystallization of telluric acid solutions below 10°C yields telluric acid tetrahydrate (Te(OH)₆·4H₂O) .
Industrial Production Methods: In industrial settings, telluric acid is produced by similar oxidation processes, often involving the use of nitric acid or hydrogen peroxide. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Telluric acid undergoes various chemical reactions, including:
Oxidation: Telluric acid acts as a powerful oxidizing agent. For example, it can oxidize sulfur dioxide to sulfuric acid.
Reduction: Telluric acid can be reduced to tellurous acid (H₂TeO₃) or elemental tellurium under specific conditions.
Substitution: In the presence of strong bases, telluric acid forms tellurate salts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid, chromium trioxide.
Reducing Agents: Sulfur dioxide, hydrogen sulfide.
Bases: Sodium hydroxide, potassium hydroxide.
Major Products Formed:
Tellurates: Formed by the reaction of telluric acid with strong bases.
Tellurous Acid: Formed by the reduction of telluric acid.
Elemental Tellurium: Formed by further reduction of tellurous acid.
Vergleich Mit ähnlichen Verbindungen
- Sulfuric Acid (H₂SO₄)
- Selenic Acid (H₂SeO₄)
- Tellurous Acid (H₂TeO₃)
Eigenschaften
CAS-Nummer |
13451-14-4 |
|---|---|
Molekularformel |
H6O6Te |
Molekulargewicht |
229.642 |
IUPAC-Name |
telluric acid;dihydrate |
InChI |
InChI=1S/H2O4Te.2H2O/c1-5(2,3)4;;/h(H2,1,2,3,4);2*1H2 |
InChI-Schlüssel |
VCYUGZHEVVXOPD-UHFFFAOYSA-N |
SMILES |
O.O.O[Te](=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


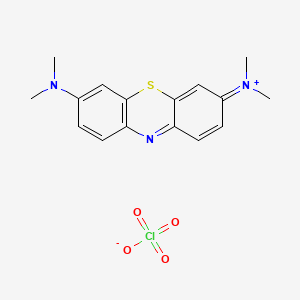
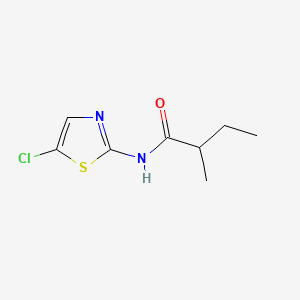
![(5S,8S,9S,10R,13S,14S)-4,4,10,13-tetramethyl-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B576984.png)
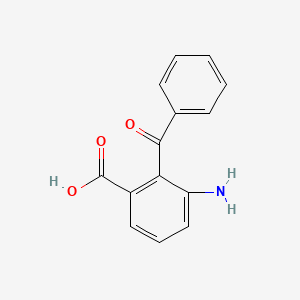
![7-Phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one hydrochloride](/img/structure/B576989.png)

